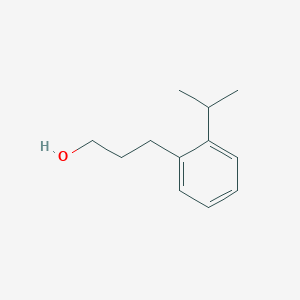
3-(2-Isopropylphenyl)propan-1-ol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Isopropylphenyl)propan-1-ol can be synthesized through the selective oxidation of cumene. One common method involves the use of activated carbon-supported catalysts, such as Co1.5PW12O40, in the presence of hydrogen peroxide (H2O2) and carbon dioxide (CO2). This reaction typically occurs under mild conditions, with temperatures ranging from 353 to 393 K and pressures between 100 to 600 kPa .
Industrial Production Methods
Industrial production of cumene-propanol often involves the oxidation of cumene hydroperoxide, a by-product in the production of propylene oxide. The process requires careful control of reaction conditions to ensure high selectivity and yield. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize waste and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Isopropylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetophenone and other oxygen-containing compounds.
Reduction: Reduction reactions can convert cumene-propanol to cumene.
Substitution: The hydroxyl group in cumene-propanol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and activated carbon-supported catalysts are commonly used for the oxidation of cumene-propanol
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of cumene-propanol.
Substitution: Substitution reactions often require acidic or basic catalysts, depending on the desired product.
Major Products Formed
Oxidation: Acetophenone and other oxygenated compounds.
Reduction: Cumene.
Substitution: Various substituted phenylpropanols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Isopropylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, cosmetics, and other consumer products due to its pleasant odor and stability
Wirkmechanismus
The mechanism of action of cumene-propanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, cumene-propanol undergoes a radical-mediated process where it forms cumene hydroperoxide, which then decomposes to produce acetophenone and other products. The presence of catalysts, such as Co1.5PW12O40, enhances the efficiency of these reactions by facilitating the formation and stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cumene (isopropylbenzene): A precursor to cumene-propanol, used in the production of phenol and acetone.
Acetophenone: A major oxidation product of cumene-propanol, used in the manufacture of fragrances and pharmaceuticals.
Cumene hydroperoxide: An intermediate in the oxidation of cumene to cumene-propanol and acetophenone.
Uniqueness
3-(2-Isopropylphenyl)propan-1-ol is unique due to its secondary alcohol structure, which imparts distinct chemical reactivity compared to its precursors and oxidation products. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
3-(2-propan-2-ylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(2)12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10,13H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLKPNXDYJKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















